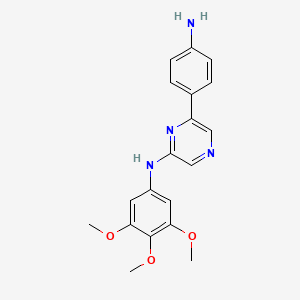
Nat2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nat2-IN-1 is a selective inhibitor of the enzyme N-acetyltransferase 2 (NAT2). This enzyme is involved in the metabolism of various drugs and carcinogens. By inhibiting NAT2, this compound can effectively target and eliminate cells with reduced NAT2 activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nat2-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The process is optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Nat2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Nat2-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of NAT2 in drug metabolism and chemical reactions.
Biology: Employed in cellular studies to investigate the effects of NAT2 inhibition on cell growth and survival.
Medicine: Explored as a potential therapeutic agent for diseases where NAT2 activity is implicated, such as certain cancers.
Industry: Utilized in the development of new drugs and chemical processes that require selective inhibition of NAT2
Wirkmechanismus
Nat2-IN-1 exerts its effects by selectively inhibiting the enzyme N-acetyltransferase 2. This inhibition disrupts the normal metabolic processes mediated by NAT2, leading to the accumulation of unmetabolized substrates and the elimination of cells with reduced NAT2 activity. The molecular targets and pathways involved include the acetylation of arylamines and the regulation of gene expression related to drug metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyltransferase 1 (NAT1) inhibitors: These compounds also inhibit acetyltransferase enzymes but target NAT1 instead of NAT2.
Other NAT2 inhibitors: Compounds such as sulfamethazine and isoniazid also inhibit NAT2 but with different selectivity and potency.
Uniqueness
Nat2-IN-1 is unique in its high selectivity for NAT2, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its ability to effectively target and eliminate cells with reduced NAT2 activity sets it apart from other inhibitors .
Eigenschaften
IUPAC Name |
6-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-24-16-8-14(9-17(25-2)19(16)26-3)22-18-11-21-10-15(23-18)12-4-6-13(20)7-5-12/h4-11H,20H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAWYHVOGBWCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=CN=C2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
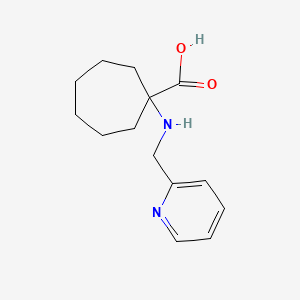
![N-[2-(1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B6646014.png)
![3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid](/img/structure/B6646022.png)
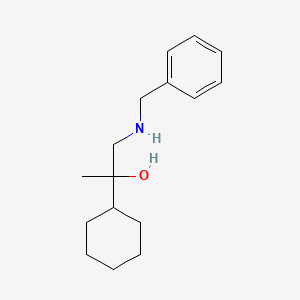
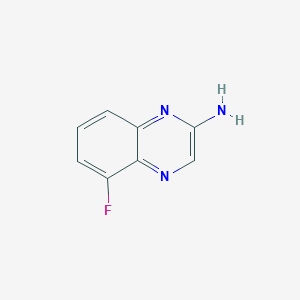
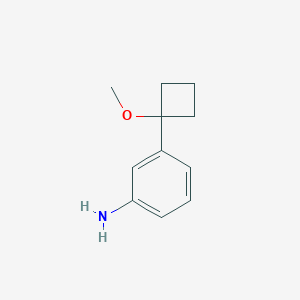
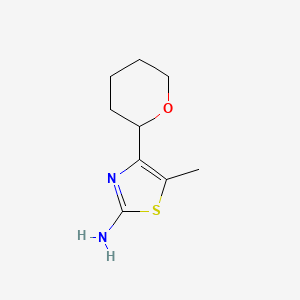
![5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B6646062.png)

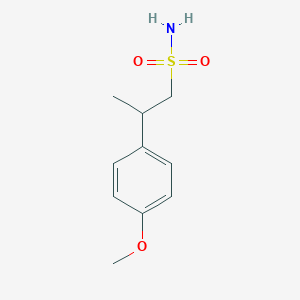
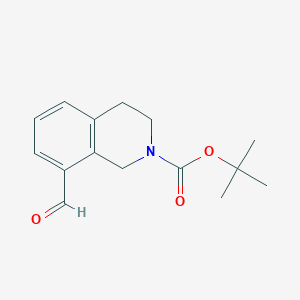
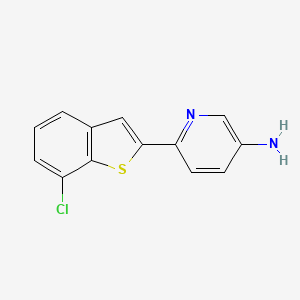

![2-amino-N-[(5-bromo-2-methoxyphenyl)methyl]propanamide](/img/structure/B6646102.png)
